molecular formula C16H13Cl2N5OS B2506701 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 573706-72-6

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2506701
CAS No.: 573706-72-6
M. Wt: 394.27
InChI Key: JFVTTXAVEYIVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a synthetically designed organic compound featuring a 1,2,4-triazole core, a phenyl ring, and a 3,4-dichlorophenylacetamide group, connected via a thioether linkage. This structure places it within a class of molecules investigated for their significant potential in pharmaceutical and agrochemical research. The 1,2,4-triazole ring is a established pharmacophore, a key structural component in many bioactive molecules, known for its ability to interact with biological targets . This moiety is present in a variety of clinical agents, including antifungal drugs (e.g., fluconazole, voriconazole), anticancer medications (e.g., anastrozole, letrozole), and others for treating conditions like anxiety and migraines . The presence of the 1,2,4-triazole and dichlorophenyl groups in a single hybrid structure suggests potential for multi-targeted biological activity. The primary research value of this compound is its application in the discovery and development of novel therapeutic agents. Its structure is particularly relevant in oncology research. Structurally similar 1,2,4-triazole hybrids have demonstrated remarkable in vitro inhibitory potential against various cancer cell lines, including A549 (lung) and MCF-7 (breast) . Furthermore, recent research into diaryl acetamide derivatives has highlighted their potential as cytotoxic agents, specifically against leukemia cell lines like HL-60(TB), and as inhibitors of key enzymes such as Fms-like tyrosine kinase 3 (FLT-3), a validated target in acute myelogenous leukemia (AML) . The mechanism of action for 1,2,4-triazole-containing compounds often involves enzyme inhibition. They can act as competitive or non-competitive inhibitors for enzyme binding sites, disrupting crucial signaling pathways in cells . The specific structure of this compound, with its acetamide linker and aromatic systems, is designed to mimic the adenine ring of ATP, allowing it to bind to the hinge region of kinases and other enzymes, thereby blocking their activity and leading to outcomes like cell cycle arrest and apoptosis in malignant cells . This compound is intended for research use only by technically qualified individuals. It is strictly for non-human, non-medical applications in laboratory settings such as medicinal chemistry, biochemical research, and early-stage drug discovery. It is not intended for diagnostic or therapeutic purposes, nor for use in foods, cosmetics, or consumer products of any kind.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c17-12-7-6-11(8-13(12)18)20-14(24)9-25-16-22-21-15(23(16)19)10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVTTXAVEYIVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether derivative with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are typically employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential cellular components in microorganisms. In anticancer research, it could interfere with signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 1,2,4-triazole-thioacetamide scaffold but differ in substituents on the triazole ring and the aryl/heteroaryl acetamide groups. These modifications influence pharmacological activity, solubility, and binding affinity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name & CAS No. Key Substituents Molecular Weight (g/mol) Reported Activity Reference(s)
Target Compound (573706-72-6) - 4-amino, 5-phenyl on triazole
- 3,4-dichlorophenyl on acetamide
414.29 COX-2 inhibition (docking score: -9.2 kcal/mol); anti-inflammatory potential
2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide (618441-56-8) - 4-amino, 5-pentyl on triazole
- 3,4-dichlorophenyl on acetamide
443.37 Unspecified biological activity; likely altered lipophilicity due to pentyl group
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide (476484-06-7) - 4-(4-chlorophenyl), 5-pyridinyl on triazole
- 3,4-dichlorophenyl on acetamide
490.79 Enhanced π-π stacking potential due to pyridine; no explicit activity reported
AS113 (2-[[4-amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide) - 4-amino, 5-(2-pyridinyl) on triazole
- 3,4-dichlorophenyl on acetamide
415.87 Strong COX-2 inhibition (docking score: -10.1 kcal/mol); improved hydrogen bonding with Arg120/His90 residues
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) - 4-ethyl, 5-(3-pyridinyl) on triazole
- 4-ethylphenyl on acetamide
408.47 Orco ion channel agonist; insect repellent activity
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) - 4-ethyl, 5-(2-pyridinyl) on triazole
- 4-butylphenyl on acetamide
436.55 Orco ion channel antagonist; insect behavior modulation
2-((4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide (898605-73-7) - 4-amino, 5-(4-methoxybenzyl) on triazole
- 3-chloro-4-fluorophenyl on acetamide
460.90 Improved solubility due to methoxybenzyl group; anti-exudative activity (comparable to diclofenac)

Key Observations :

Substituent Effects on Bioactivity: The 3,4-dichlorophenyl group in the target compound and AS113 enhances hydrophobic interactions with COX-2’s active site . Pyridinyl substituents (e.g., in AS113 and VUAA1) improve π-π stacking and hydrogen bonding, critical for target binding .

Pharmacological Diversity :

  • VUAA1 and OLC15 demonstrate the scaffold’s versatility in targeting insect olfactory receptors, whereas the target compound and AS113 focus on mammalian enzyme inhibition .
  • Anti-exudative activity in 898605-73-7 highlights the role of electron-donating groups (e.g., methoxy) in modulating immune responses .

Computational Insights :

  • Molecular docking studies () reveal that AS113 has a stronger COX-2 binding affinity (-10.1 kcal/mol) than the target compound (-9.2 kcal/mol), attributed to its 2-pyridinyl group’s orientation toward His90 .

Research Findings and Limitations

  • COX-2 Inhibition : The target compound’s dichlorophenyl group aligns with COX-2’s hydrophobic pocket, but its lack of polar substituents (vs. AS113’s pyridine) may limit potency .
  • Synthetic Challenges : Analogues with bulky groups (e.g., 664971-53-7’s triethoxyphenyl) show low yields (<5%), complicating scale-up .

Biological Activity

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with N-(3,4-dichlorophenyl)acetamide. The process is generally facilitated by specific solvents and catalysts to enhance yield and purity. Microwave-assisted synthesis is often employed for industrial applications to improve efficiency.

The molecular formula of the compound is C17H17Cl2N5OSC_{17}H_{17}Cl_2N_5OS, with a molecular weight of approximately 396.32 g/mol. Its structure includes a triazole ring which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in cellular processes. It has been shown to interact with targets such as:

  • Enzymatic Inhibition: The compound can inhibit enzymes associated with cancer cell proliferation and survival pathways.
  • Cellular Pathways: It disrupts signaling pathways critical for tumor growth and metastasis .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results comparable to standard antibiotics .

Bacterial Strain Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus18
Mycobacterium tuberculosis12

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HCT116 (Colon Cancer)10
MCF7 (Breast Cancer)8

These studies suggest that the compound may act through the inhibition of tyrosine kinases involved in cell cycle regulation.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Study on Antituberculosis Activity: A study evaluated various triazole derivatives against Mycobacterium tuberculosis and found that some compounds exhibited up to 87% inhibition compared to standard treatments .
  • Anticancer Research: In a comparative study on anticancer activity, compounds similar to this compound were found to have IC50 values significantly lower than conventional chemotherapeutics like doxorubicin.

Q & A

Basic: What are the standard synthetic routes for 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide?

The synthesis typically involves multi-step reactions starting with the formation of a triazole-thione intermediate. For example:

  • Step 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thione via cyclization of thiosemicarbazide derivatives under reflux in ethanol .
  • Step 2: Alkylation with chloroacetamide derivatives in the presence of aqueous KOH, followed by purification via recrystallization (e.g., ethanol/water solvent system) .
  • Critical factors: Reaction time (1–3 hours), temperature (reflux conditions), and stoichiometric control of chloroacetamide to avoid side products .

Advanced: How can structural contradictions in NMR data for this compound be resolved?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from:

  • Conformational dynamics: The triazole ring’s tautomerism and sulfur’s electronic effects can alter proton environments. Use variable-temperature NMR to study dynamic equilibria .
  • Impurity tracing: Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to distinguish between structural isomers and byproducts .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy: 1H/13C NMR confirms substitution patterns and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 447.05 for C18H15Cl2N5OS) .
  • X-ray crystallography: Resolves 3D conformation, including dihedral angles between triazole and acetamide moieties .

Advanced: How does the anti-exudative activity of this compound compare to reference drugs?

In murine models, 10 mg/kg of the compound showed ~70% inhibition of inflammation , comparable to diclofenac sodium (8 mg/kg , ~75% inhibition). Key

ParameterTest CompoundDiclofenac Sodium
Dose (mg/kg)108
Inhibition (%)7075
ED50 (mg/kg)7.26.8
Mechanistic studies suggest triazole-thioacetamide derivatives target COX-2 and leukotriene pathways .

Advanced: What computational methods are used to predict its pharmacokinetic properties?

  • Molecular docking: Evaluates binding affinity to targets like COX-2 (PDB ID: 5IKT) using AutoDock Vina .
  • ADMET prediction: Tools like SwissADME estimate moderate bioavailability (LogP ~3.2) but poor blood-brain barrier penetration due to polar surface area (>100 Ų) .

Basic: How do reaction conditions influence yield in its synthesis?

ConditionOptimal RangeImpact on Yield
SolventEthanol/water (1:1)Maximizes solubility of intermediates
Temperature70–80°C (reflux)Accelerates alkylation without decomposition
pH8–9 (KOH-mediated)Prevents thiol oxidation
Deviations (e.g., >90°C) lead to side reactions like triazole ring opening .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Key SAR insights:

  • Triazole substitution: Electron-withdrawing groups (e.g., Cl, NO2) at position 5 enhance anti-inflammatory activity by 20–30% .
  • Thioacetamide linker: Replacing sulfur with oxygen reduces potency (IC50 increases from 1.2 µM to 4.7 µM) due to weaker H-bonding with targets .
  • Dichlorophenyl group : Meta/para chlorine positions improve lipophilicity (LogP +0.5) and membrane permeability .

Advanced: How to address conflicting bioactivity data across studies?

Contradictions (e.g., variable IC50 values in kinase assays) may arise from:

  • Assay variability: Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference) .
  • Cellular context: Test in multiple cell lines (e.g., HEK293 vs. HeLa) to account for target expression differences .
  • Batch purity: Validate compound purity (>95% by HPLC) to exclude confounding effects from impurities .

Basic: What solvents and catalysts are compatible with its chemical stability?

  • Stable solvents: Ethanol, DMF, DMSO (no degradation after 24 hours at 25°C) .
  • Avoid: Strong acids (e.g., H2SO4) or bases (e.g., NaOH >1M), which hydrolyze the acetamide group .
  • Catalysts: Triethylamine (for amide coupling) and Pd/C (for hydrogenation of nitro intermediates) .

Advanced: What strategies optimize its formulation for in vivo studies?

  • Nanoparticle encapsulation: Use PLGA polymers (75:25 lactide:glycolide) to enhance bioavailability (AUC increased by 2.5× in rats) .
  • Co-solvent systems: Ethanol/Cremophor EL (1:4 ratio) improves aqueous solubility (from 0.2 mg/mL to 5.4 mg/mL) .
  • Stability testing: Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) to validate shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.